Product packaging for 5-(benzyloxy)pyridazin-3(2H)-one(Cat. No.:CAS No. 1008517-73-4)

5-(benzyloxy)pyridazin-3(2H)-one

Cat. No.: B2843929
CAS No.: 1008517-73-4
M. Wt: 202.213
InChI Key: QVVRJHLMFGOKRK-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Modern Medicinal Chemistry

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, forming the structural basis of a vast number of therapeutic agents. rroij.comijprajournal.com These are organic cyclic compounds where one or more carbon atoms in the ring have been replaced by a heteroatom, such as nitrogen, oxygen, or sulfur. ijprajournal.comijsrtjournal.com This incorporation of heteroatoms imparts unique physicochemical properties, including altered polarity, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The structural diversity of heterocyclic scaffolds is immense, ranging from simple five- or six-membered rings to complex fused systems. rroij.commdpi.com This versatility allows medicinal chemists to create molecules that can precisely interact with a wide array of biological targets like enzymes and receptors. rroij.comijprajournal.com Over 85% of all biologically active chemical entities contain a heterocyclic ring, a statistic that underscores their central role in drug discovery. nih.gov Their prevalence is seen in nature within essential molecules like DNA, vitamins, and hormones, and their utility is harnessed in synthetic drugs to treat a wide spectrum of diseases. ijsrtjournal.com

Overview of the Pyridazinone Nucleus as a Privileged Structure

Within the vast world of heterocycles, certain frameworks are designated as "privileged structures." This term refers to a molecular scaffold that is capable of binding to multiple, diverse biological targets, making it a fertile starting point for drug discovery. The pyridazinone nucleus is widely considered one such privileged scaffold. scholarsresearchlibrary.comnih.govresearchgate.net

The pyridazinone core, a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, possesses a unique combination of features. nih.govscispace.com The presence of nitrogen atoms and the keto functionality allows for the formation of strong hydrogen bonds, which are crucial for drug-target interactions. nih.gov Furthermore, the pyridazine (B1198779) ring has a high dipole moment and can engage in π-π stacking interactions, adding to its binding capabilities. nih.gov Its structure can be readily functionalized at multiple positions, enabling chemists to systematically modify its properties to enhance potency and selectivity for various therapeutic applications. scholarsresearchlibrary.com The bioisosteric replacement of common phenyl rings with the pyridazine ring can lead to analogues with lower lipophilicity and improved crystalline properties. researchgate.net

Broad Therapeutic Relevance of Pyridazinone Derivatives: A General Perspective

The designation of the pyridazinone nucleus as a "wonder nucleus" in medicinal chemistry stems from the extensive range of pharmacological activities its derivatives have demonstrated. scholarsresearchlibrary.comnih.gov Research has shown that compounds incorporating this scaffold exhibit significant potential across numerous therapeutic areas. researchgate.netbenthamdirect.comnih.gov

Key biological activities associated with pyridazinone derivatives include:

Cardiovascular Effects: Many pyridazinone derivatives have been investigated for their antihypertensive and cardiotonic properties. scispace.com

Anti-inflammatory and Analgesic Activity: The scaffold is a prominent feature in the discovery of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. nih.govmdpi.comresearchgate.net

Anticancer Activity: Numerous pyridazinone-based molecules have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. mdpi.comnih.govresearchgate.net

Antimicrobial and Antiviral Properties: This class of compounds has also shown promise in combating bacterial, fungal, and viral infections. scispace.commdpi.com

Central Nervous System (CNS) Activity: Certain derivatives have been explored for applications in CNS disorders, including as anticonvulsants. scispace.com

The following table summarizes some of the key therapeutic applications of the pyridazinone scaffold.

Therapeutic AreaSpecific Activity/TargetReference
Cardiovascular Antihypertensive, Antithrombotic scispace.commdpi.com
Inflammation Anti-inflammatory, Analgesic, COX-2/5-LOX Inhibition nih.govmdpi.comnih.gov
Oncology Antiproliferative, Anticancer researchgate.netnih.govresearchgate.net
Infectious Diseases Antibacterial, Antifungal scispace.comjrespharm.com
Neurology Anticonvulsant, Acetylcholinesterase Inhibition scispace.comacs.org
Gastrointestinal Antiulcer scispace.commdpi.com

Contextualization of 5-(benzyloxy)pyridazin-3(2H)-one within the Pyridazinone Chemical Space

The compound This compound is a specific example within the vast chemical space of pyridazinone derivatives. Its structure consists of the core pyridazin-3(2H)-one ring, which is substituted at the C-5 position with a benzyloxy group (-O-CH₂-C₆H₅).

The strategic placement of substituents on the pyridazinone ring is a key approach in medicinal chemistry to modulate a compound's biological activity. The introduction of a lipophilic group, such as the benzyloxy moiety at the C-5 position, can significantly influence properties like target binding affinity and selectivity. acs.org For instance, research on related pyridazinone series has shown that such substitutions can be favorable for inhibiting specific enzymes. acs.org The synthesis of derivatives with a benzyloxy group at this position has been a feature in the development of multi-target anti-inflammatory agents. nih.gov Therefore, this compound represents a synthetically relevant molecule designed to explore the structure-activity relationships within this therapeutically important class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B2843929 5-(benzyloxy)pyridazin-3(2H)-one CAS No. 1008517-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxy-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11-6-10(7-12-13-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVRJHLMFGOKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyridazinone Scaffolds

Established Approaches for Pyridazinone Ring System Construction

The fundamental pyridazinone framework can be assembled through several reliable synthetic routes.

The most traditional and widely employed method for synthesizing the pyridazin-3(2H)-one ring system involves the condensation reaction between a γ-ketoacid and a hydrazine (B178648) derivative. sphinxsai.commdpi.com This approach is valued for its simplicity and the ready availability of the starting materials. sphinxsai.com The reaction typically proceeds by heating the γ-ketoacid, such as 4-oxo-4-phenylbutanoic acid, with hydrazine hydrate, leading to cyclization and the formation of the corresponding 6-substituted-4,5-dihydropyridazin-3(2H)-one. scispace.commdpi.com Subsequent dehydrogenation, often accomplished using bromine in acetic acid, yields the aromatic pyridazin-3(2H)-one. scispace.com

Another classical approach involves the reaction of 1,4-dicarbonyl compounds with hydrazine. researchgate.net The initial step can also be a Friedel-Crafts acylation between an arene and a cyclic anhydride (B1165640) (like succinic anhydride) to generate the necessary γ-ketoacid precursor, which is then cyclized with hydrazine. scispace.com

Starting MaterialsKey ReactionProduct TypeReference
γ-Ketoacid + Hydrazine HydrateCondensation/CyclizationDihydropyridazinone sphinxsai.commdpi.com
Arene + Cyclic Anhydride + HydrazineFriedel-Crafts Acylation, then CyclizationDihydropyridazinone scispace.com
1,4-Dicarbonyl Compound + HydrazineCondensation/CyclizationPyridazinone researchgate.net
Dihydropyridazinone + Bromine/Acetic AcidDehydrogenationPyridazinone scispace.com

Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway to complex pyridazinone structures in a single synthetic operation. researchgate.net These reactions are highly valued in combinatorial chemistry for rapidly generating molecular diversity. researchgate.net

One notable MCR involves the ultrasound-promoted synthesis of pyridazinones from arenes, cyclic anhydrides, and aryl hydrazines, catalyzed by a recyclable ionic liquid/AlCl₃ system. scispace.comresearchgate.net This method offers high yields and short reaction times. researchgate.net Another innovative MCR employs a copper(I)-catalyzed reaction of aldehydes, hydrazines, and alkynyl esters to afford pyridazinone derivatives. nsf.gov Furthermore, an enantioselective three-component reaction has been developed using chiral α,β-unsaturated acylammonium salts, malonates, and azodicarboxylates to produce optically active tetrahydropyridazinones. nsf.gov

Reaction ComponentsCatalyst/ConditionsProductReference
Arenes, Cyclic Anhydrides, Aryl Hydrazines[bmim]Br/AlCl₃, UltrasoundPyridazinones scispace.comresearchgate.net
Aldehydes, Hydrazines, Alkynyl EstersCopper(I)Pyridazinones nsf.gov
α,β-Unsaturated Acylammonium Salts, Malonates, AzodicarboxylatesChiral Lewis BaseTetrahydropyridazinones nsf.gov

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyridazinone core, allowing for the direct introduction of various substituents through carbon-carbon and carbon-heteroatom bond formation. researchgate.net These reactions typically start with a halogenated pyridazinone precursor.

The Suzuki-Miyaura coupling is frequently used to introduce aryl or vinyl groups by reacting a halo-pyridazinone with a boronic acid derivative in the presence of a palladium catalyst. researchgate.netresearchgate.net The Sonogashira reaction facilitates the coupling of terminal alkynes, researchgate.netmdpi.com while the Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing amine functionalities onto the pyridazinone ring. researchgate.netresearchgate.net These methods are celebrated for their functional group tolerance and reliability. researchgate.netnih.gov

Ring-closing metathesis (RCM) has emerged as a powerful strategy for the synthesis of substituted pyridazine (B1198779) and pyridazinone heterocycles. rsc.orgbris.ac.uklookchem.com This approach involves the construction of a diene precursor containing the necessary nitrogen atoms, which then undergoes an intramolecular cyclization catalyzed by a ruthenium catalyst, such as the Grubbs or Hoveyda-Grubbs catalyst. rsc.org A key feature of this methodology when applied to the synthesis of aromatic pyridazines is a subsequent elimination step, often of a sulfinate group, to aromatize the newly formed ring. rsc.orgbris.ac.uk This strategy provides access to densely and diversely substituted pyridazine frameworks. lookchem.com

Targeted Synthesis of Benzyloxy-Substituted Pyridazinones

The introduction of a benzyloxy group onto the pyridazinone scaffold is a key step in the synthesis of the title compound and its analogs. This is typically achieved through the alkylation of a hydroxyl group on the pyridazinone ring.

The benzyloxy group is generally installed via a nucleophilic substitution reaction. The pyridazinone core contains a hydroxyl group due to keto-enol tautomerism, with the oxo-form typically being more stable. mdpi.com This hydroxyl group can be deprotonated with a suitable base to form a nucleophilic oxygen anion.

A common strategy involves the O-alkylation of a hydroxypyridazinone precursor. nih.gov For instance, the synthesis of 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (which features a benzyloxy group at a position equivalent to C5 in the parent ring) was achieved by reacting the corresponding 3-hydroxypyridazinone with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov This method allows for the direct and efficient introduction of the benzyloxy tail onto the pyridazinone scaffold. researchgate.netnih.gov

PrecursorReagentsProductReference
4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamideBenzyl halide, K₂CO₃, DMF4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide nih.gov

Functionalization of the Pyridazinone Ring System for Benzyloxy Derivatives

The introduction of a benzyloxy group onto the pyridazinone ring is a critical functionalization step, often employed to modify the properties of the parent molecule. This is typically achieved through the O-alkylation of a corresponding hydroxypyridazinone precursor. The hydroxyl group, which can exist in tautomeric equilibrium with the keto form of the pyridazinone ring, serves as a nucleophilic handle for the introduction of the benzyl group. dergipark.org.trnih.gov

A key strategy involves the benzylation of a hydroxyl group on the pyridazinone scaffold. nih.gov For instance, research has demonstrated the successful synthesis of 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide. This was achieved by appending a hydrophobic tail through the benzylation of the 3-hydroxyl group of the pyridazinone precursor. nih.gov This transformation highlights a common approach where the hydroxylated pyridazinone is treated with a benzyl halide, such as benzyl bromide, in the presence of a suitable base to facilitate the Williamson ether synthesis.

Similarly, the synthesis of 5-(benzyloxy) derivatives has been reported. The preparation of 5-(benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one involves the reaction of appropriate benzyloxy and tert-butyl derivatives with chlorinated precursors. evitachem.com The reaction is often carried out under reflux conditions in solvents like acetonitrile (B52724) or tetrahydrofuran. evitachem.comnih.gov

The necessary hydroxypyridazinone intermediates for these reactions are frequently prepared from more readily available alkoxy derivatives. For example, aryl-hydroxypyridazin-3(2H)-ones can be synthesized by the alkaline hydrolysis of the corresponding methoxy- or ethoxypyridazin-3(2H)-ones. researchgate.netjst.go.jp This dealkylation step unmasks the hydroxyl group, priming the molecule for the subsequent introduction of the benzyloxy moiety.

The following table summarizes representative methods for the functionalization of the pyridazinone ring to yield benzyloxy derivatives, based on findings from the literature.

Starting MaterialReagent(s)ProductReference
4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamideBenzyl halide4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide nih.gov
Chlorinated pyridazinone precursor with benzyloxy derivativetert-Butylammonium fluoride5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one evitachem.comnih.gov
2-Substituted 5-aryl-4-methoxypyridazin-3(2H)-oneAlkaline Hydrolysis then Benzyl Halide2-Substituted 5-aryl-4-(benzyloxy)pyridazin-3(2H)-one researchgate.net
2-Benzyl-6-hydroxypyridazin-3(2H)-oneAlkyl halidesO-substituted 2-benzyl-6-alkoxypyridazin-3(2H)-one researchgate.net

Structure Activity Relationship Sar Investigations of Pyridazinone Derivatives

General Principles of SAR in Pyridazinone Chemistry

The pyridazinone ring system, characterized by a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, is a cornerstone for the development of a wide array of pharmacologically active agents. sarpublication.com This scaffold's versatility stems from several key structural features. The presence of the nitrogen atoms and the keto functionality allows for the formation of hydrogen bonds and other non-covalent interactions, which are crucial for binding to biological targets. nih.gov The inherent chemical reactivity and the ease with which various substituents can be introduced at different positions on the ring make pyridazinones an attractive template for designing new drugs. researchgate.netresearchgate.net

Pyridazinone derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, antihypertensive, cardiotonic, anticancer, and antimicrobial effects. mdpi.comnih.govdergipark.org.tr This diversity in the pharmacological response profile is a central principle of their SAR, indicating that the core structure can be adapted to interact with numerous different enzymes and receptors. nih.gov The development of new pyridazinone derivatives often involves exploring how modifications to this central scaffold influence potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Modifications on Pyridazinone Bioactivity

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. SAR studies have established that modifications at the N2, C4, C5, and C6 positions can dramatically alter the pharmacological profile of the resulting compounds.

For instance, the introduction of an acetamide (B32628) side chain at the N2 position, combined with substitutions at the C6 position, has been shown to enhance analgesic and anti-inflammatory actions while minimizing ulcerogenic effects. sarpublication.com Similarly, attaching N'-benzylidene acetohydrazide groups at the N2 position has been explored for producing compounds with antimicrobial activities. dergipark.org.tr In the realm of cancer research, the synthesis of piperazinyl-methyl-3(2H)pyridazinone derivatives, where a substituted piperazine (B1678402) is linked to the N2 position, has yielded compounds with significant cytotoxic effects. It was noted that the presence of methoxy (B1213986) groups on the phenyl ring of the piperazine moiety increased this activity. ebyu.edu.tr

Substitutions on the carbon atoms of the pyridazinone ring are equally critical. Vicinally disubstituted pyridazinones, with specific groups at the C4 and C5 positions, have been developed as selective COX-2 inhibitors for anti-inflammatory therapy. sarpublication.com The introduction of a phenyl group at the C6 position is a common strategy in the design of pyridazinones with potent analgesic or inodilatory properties. sarpublication.com

The following table summarizes the observed impact of various substituent modifications on the bioactivity of the pyridazinone core.

Position of SubstitutionType of SubstituentResulting Biological Activity
N2 Acetamide Side ChainEnhanced analgesic and anti-inflammatory activity sarpublication.com
N2 Piperazinyl-methyl with methoxy-phenylIncreased anticancer cytotoxicity ebyu.edu.tr
C4 / C5 Dihalo groupsAnalgesic activity sarpublication.com
C4 / C5 Various (vicinal disubstitution)Selective COX-2 inhibition sarpublication.com
C6 Phenyl groupPotent analgesic and inodilatory properties sarpublication.com
C6 4-Acylaminophenyl groupInodilatory properties sarpublication.com

Specific SAR Insights for Benzyloxy-Substituted Pyridazinones

The introduction of a benzyloxy moiety introduces a combination of flexibility and bulk, providing a distinct set of steric and electronic properties that can significantly influence pharmacological activity.

Positional Isomerism and Pharmacological Response in Benzyloxy Pyridazinones

While direct comparative studies on the positional isomers of benzyloxy pyridazinones are not extensively detailed in the literature, the location of the benzyloxy group on the pyridazinone ring is fundamentally important to its biological effect. Research has highlighted that 3-O-substituted benzyl (B1604629) pyridazinone derivatives, where the benzyloxy group is attached to the C3 position, exhibit potent anti-inflammatory activity. sarpublication.com

This finding underscores the principle that the spatial arrangement of substituents dictates the molecule's ability to fit into a specific receptor or enzyme active site. The placement of the bulky benzyloxy group at C3 would present a different three-dimensional profile compared to its placement at C4, C5, or C6. For the target compound, 5-(benzyloxy)pyridazin-3(2H)-one, the benzyloxy group at the C5 position would orient its hydrophobic phenyl ring into a different region of a potential binding pocket than a C3-substituted analogue, likely leading to a distinct pharmacological profile and target selectivity. Therefore, positional isomerism is a critical factor in the rational design of benzyloxy-substituted pyridazinones.

Role of the Benzyloxy Moiety in Modulating Biological Effects

The benzyloxy moiety, comprising a phenyl ring connected via a flexible methylene (B1212753) ether linkage (-O-CH2-), plays a multifaceted role in modulating the biological effects of pyridazinone compounds. Its primary contribution is the introduction of a significant hydrophobic domain. This can facilitate interactions with nonpolar, hydrophobic pockets within biological targets through van der Waals forces and pi-stacking interactions between its aromatic ring and aromatic amino acid residues of a protein.

Structural Features Enhancing Potency and Selectivity in this compound Analogues

Specific structure-activity relationship data for analogues of this compound are limited. However, insights can be drawn from structurally related compounds and general SAR principles for pyridazinones. For instance, a mixed N-formyl peptide receptor (FPR) 1/FPR2 agonist, N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-propanamide, features a substituted benzyl group at the C5 position, which is structurally akin to the benzyloxy group. nih.gov

Based on such related structures, several features can be hypothesized to enhance the potency and selectivity of this compound analogues:

Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the benzyloxy's phenyl ring can modulate electronic properties and create new interaction points. For example, a methoxy group, as seen in the related FPR agonist, could form additional hydrogen bonds or alter the conformation of the ring. nih.gov

Modification at the N2 Position: The N2 position is a common site for modification to improve activity. sarpublication.com Introducing small alkyl groups, aryl groups, or more complex side chains could enhance binding affinity and selectivity for specific targets.

Substitution at C4 and C6: Introducing small, non-polar substituents at the C4 or C6 positions could fill small hydrophobic pockets in a receptor, potentially increasing potency.

The following table outlines potential modifications to the this compound scaffold and their hypothetical effects on potency and selectivity, based on established SAR principles for the broader pyridazinone class.

Area of ModificationExample ModificationPotential Impact on Potency/Selectivity
Benzyloxy Phenyl Ring Addition of chloro, fluoro, or methoxy groupsModulates lipophilicity and electronic interactions; may enhance target-specific binding.
N2 Position Addition of methyl, ethyl, or phenyl groupsAlters steric bulk and hydrophobic interactions at the active site.
N2 Position Introduction of an acetamide or propanamide chainMay introduce new hydrogen bonding opportunities and improve pharmacokinetic profile. nih.gov
C4/C6 Positions Addition of methyl or halo groupsFills small pockets in the binding site, potentially increasing affinity.

Further empirical research is required to validate these hypotheses and to fully elucidate the structure-activity relationships for this specific class of compounds.

Biological Targets and Mechanisms of Action of Pyridazinone Derivatives

Enzyme Inhibition by Pyridazinone Scaffolds

The versatility of the pyridazinone ring allows for structural modifications that can be tailored to target different enzymes with high affinity and specificity. Researchers have successfully designed and synthesized pyridazinone derivatives that act as inhibitors for several key enzyme families.

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. The inhibition of its isoform, COX-2, is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Recent studies have identified new pyridazine-based sulfonamides as multi-target anti-inflammatory agents. google.com By replacing the furanone ring in the dual CA/COX-2 inhibitor Polmacoxib with a pyridazinone core, researchers developed novel compounds with significant inhibitory activity. google.com A series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides, including benzyloxy pyridazine (B1198779) derivatives, were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. google.comnih.gov

Notably, these compounds, designed to possess a hydrophobic tail via benzylation of the 3-hydroxyl group of the pyridazinone scaffold, showed promising results as dual inhibitors of both carbonic anhydrase (CA) and COX-2. google.com This dual-inhibition mechanism is considered a valuable strategy for creating anti-inflammatory drugs that may circumvent the drawbacks of using NSAIDs alone. google.com

Table 1: COX Inhibition by Pyridazinone Derivatives

Compound ClassTarget Enzyme(s)Key FindingsReference(s)
4-(6-oxopyridazin-1-yl)benzenesulfonamidesCOX-2, CAAct as dual inhibitors, offering a potential strategy for novel anti-inflammatory agents. google.comnih.gov
Benzyloxy pyridazine sulfonamidesCOX-2, CAThe hydrophobic benzyloxy tail contributes to the dual inhibitory activity. google.com

Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers involved in numerous cellular processes. researchgate.net The inhibition of specific PDE isoforms, particularly PDE4, has emerged as a promising approach for treating inflammatory diseases. researchgate.net

Several pyridazinone derivatives have been identified as potent PDE4 inhibitors. researchgate.netekb.eg These compounds have demonstrated anti-inflammatory effects comparable to the established PDE4 inhibitor, rolipram. researchgate.net The pyridazinone scaffold has proven to be a 'privileged structure' in the development of these inhibitors. researchgate.net Certain pyridazinone derivatives were selected for their ability to inhibit the PDE4 enzyme and subsequently showed significant anti-inflammatory activity. researchgate.net The research in this area aims to develop new PDE4 inhibitors with fewer adverse effects than existing anti-inflammatory drugs. researchgate.net

Table 2: PDE Inhibition by Pyridazinone Derivatives

Compound ClassTarget EnzymeKey FindingsReference(s)
Pyridazinone derivativesPDE4Exhibit anti-inflammatory effects comparable to rolipram. researchgate.net
Heterocyclic-fused pyridazinonesPDE4, PDE3Some derivatives inhibit PDE4 and to a lesser extent PDE3, inducing anti-inflammatory effects without altering nociceptive thresholds. researchgate.net

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters like serotonin (B10506), dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.

The pyridazine nucleus has been incorporated into hybrid molecules designed as multi-potent agents for the treatment of Alzheimer's disease. One such approach involved creating hybrids of donepezil (B133215) and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine, which demonstrated inhibitory activity against both cholinesterases and monoamine oxidase. mdpi.com This highlights the potential of pyridazine-containing structures to serve as scaffolds for developing inhibitors that can target multiple components of neurodegenerative disease pathology. mdpi.com

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme crucial for DNA repair, particularly in the base excision repair pathway. researchgate.net PARP-1 inhibitors have become a significant class of anticancer drugs, especially for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. researchgate.netresearchgate.net

The pyridazinone scaffold has been extensively explored for the development of novel PARP-1 inhibitors. ekb.egresearchgate.netnih.gov In one study, pyridopyridazinone derivatives were designed as isosteres of the phthalazine (B143731) nucleus found in the approved PARP inhibitor, Olaparib. researchgate.netnih.gov This work led to the discovery of compounds with inhibitory potencies in the nanomolar range, comparable to Olaparib. researchgate.netnih.gov For instance, compound 8a from this series showed an IC50 value of 36 nM, which was very close to that of Olaparib (IC50 = 34 nM). researchgate.netnih.gov Molecular modeling studies have shown that these compounds fit well into the PARP-1 active site, forming key hydrogen bond interactions. nih.gov Other research has focused on pyridazino[3,4,5-de]quinazolin-3(2H)-ones, which also demonstrated significant PARP-1 inhibitory activity and neuroprotective effects. mdpi.comekb.eg

Table 3: PARP-1 Inhibition by Pyridazinone Derivatives

Compound ClassIC50 ValueKey FindingsReference(s)
Pyridopyridazinone derivative (8a)36 nMPotency comparable to the reference drug Olaparib (34 nM). ekb.egresearchgate.netnih.gov
Pyridazino[3,4,5-de]quinazolin-3(2H)-one (87)0.148 µMShowed neuroprotective effects in a cell model. mdpi.comekb.eg
Pyridazino[3,4,5-de]quinazolin-3(2H)-one (88)0.152 µMShowed neuroprotective effects in a cell model. mdpi.comekb.eg

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological and pathological processes, and certain isoforms, like hCA IX and XII, are associated with tumorigenesis, making them attractive targets for anticancer therapies. google.com

As previously mentioned, pyridazinone-based sulfonamides have been developed as potent inhibitors of several human carbonic anhydrase (hCA) isoforms. google.com In a study focusing on multi-target anti-inflammatory agents, a series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides were synthesized. google.comnih.gov This series included benzyloxy-tethered derivatives and aryl sulfonates. google.com The benzyloxy derivatives, such as 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a), showed potent inhibition against the tumor-associated isoform hCA IX, with Kᵢ values in the nanomolar range. google.com Specifically, the benzyloxy-tethered compounds (5a-c) displayed enhanced inhibitory activity against hCA IX (Kᵢ: 4.9–14.8 nM) compared to the parent 3-hydroxy-6-oxopyridazin intermediate. google.com

Table 4: Carbonic Anhydrase Inhibition by Pyridazinone Derivatives

CompoundTarget IsoformInhibition Constant (Kᵢ)Key FindingsReference(s)
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)hCA IX14.8 nMPotent inhibition of a tumor-associated CA isoform. google.com
Benzyloxy pyridazine sulfonamide (5b)hCA IX4.9 nMSubstitution on the pendant phenyl motif led to a significant increase in activity. google.com
Benzyloxy pyridazine sulfonamide (5c)hCA IX5.3 nMPotent inhibitory activity against hCA IX. google.com
3-hydroxy-6-oxopyridazin intermediate (3)hCA IX45.1 nMServes as a reference for the enhanced activity of the benzyloxy derivatives. google.com

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased activity of this pathway is implicated in the development of diabetic complications, such as neuropathy, nephropathy, and retinopathy. Therefore, aldose reductase inhibitors are being investigated as a means to prevent or delay these complications.

Research has demonstrated the potential of pyridazinone derivatives as inhibitors of aldose reductase. ekb.eg Through an efficient one-pot synthesis method, a series of pyridazinone derivatives were created and evaluated. ekb.eg Molecular docking studies were performed to predict the binding affinity of these new compounds to the aldose reductase enzyme. The results indicated that one of the novel compounds exhibited the best inhibition against aldose reductase, with a binding free energy value of -12.61 kcal/mol, which was comparable to the positive control, tolrestat (B1683199) (-14.13 kcal/mol). ekb.eg These findings suggest that the pyridazinone scaffold is a promising framework for designing new and effective aldose reductase inhibitors. ekb.eg

Hepatitis C Virus NS5B Polymerase Inhibition

The Hepatitis C Virus (HCV) non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase, is a critical enzyme for viral replication and a prime target for the development of direct-acting antiviral agents. crimsonpublishers.com Certain 5-hydroxy-3(2H)-pyridazinone derivatives have emerged as potent inhibitors of genotype 1 HCV NS5B polymerase. nih.govnih.gov These compounds are designed to bind to the enzyme, interfering with its function and thereby halting viral replication. crimsonpublishers.com Research efforts have focused on optimizing the structure-activity relationships (SAR) and the drug metabolism and pharmacokinetics (DMPK) profiles of these pyridazinone derivatives to enhance their antiviral efficacy. nih.govucsd.edu The development of these inhibitors often involves a structure-based design approach, utilizing crystal structures of the HCV NS5B polymerase to guide the synthesis of more effective compounds. nih.govpdbj.org

Non-nucleoside inhibitors, including some pyridazinone derivatives, typically bind to allosteric sites on the NS5B protein, such as the 'palm' site, inducing a conformational change that inhibits enzyme activity. crimsonpublishers.com The synthesis of these compounds can be achieved through various methods, including the condensation of α-keto-esters with hydrazines to form the core pyridazinone structure. ucsd.edu

Other Enzyme Targets

The inhibitory action of pyridazinone derivatives extends beyond viral polymerases to a variety of other enzymes involved in physiological and pathological processes. mdpi.comresearchgate.netmdpi.com This broad spectrum of activity underscores the potential of the pyridazinone scaffold in medicinal chemistry. benthamdirect.com

One area of significant interest is the development of pyridazinone-based compounds as multi-target anti-inflammatory agents. nih.gov These derivatives have been shown to inhibit enzymes such as carbonic anhydrases (CAs) , cyclooxygenase-2 (COX-2) , and 5-lipoxygenase (5-LOX) , all of which are implicated in the inflammatory cascade. nih.gov For instance, the introduction of a benzyloxy group at the 3-hydroxyl position of the pyridazinone scaffold has been explored to enhance inhibitory activity. nih.govresearchgate.netresearchgate.net

Other notable enzyme targets for pyridazinone derivatives include:

Cell division cycle 7-related protein kinase (Cdc7) mdpi.comsemanticscholar.orgnih.gov

Transient receptor potential channel 5 (TrpC5) mdpi.comsemanticscholar.orgnih.gov

Dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) mdpi.comnih.gov

Glycogen synthase kinase-3 (GSK3) mdpi.comnih.gov

Phosphodiesterase type 4 (PDE4) , which is a target for anti-inflammatory therapies in respiratory diseases. nih.govrsc.org

Monoamine oxidases (MAOs) , where certain pyridazinone derivatives have shown selective inhibition of MAO-B. mdpi.com

c-Met tyrosine kinase , a target in cancer therapy. researchgate.net

FER tyrosine kinase , with optimization of pyrido-pyridazinone derivatives leading to potent inhibitors. acs.org

Acetylcholinesterase , a target in the management of Alzheimer's disease. dergipark.org.trresearchgate.net

The following table summarizes the inhibitory activity of selected pyridazinone derivatives against various enzyme targets.

Compound ClassTarget Enzyme(s)Key FindingsReference(s)
5-Hydroxy-3(2H)-pyridazinonesHCV NS5B PolymerasePotent inhibitors of genotype 1, with optimization of DMPK profiles. crimsonpublishers.comnih.govnih.gov
Pyridazinone-based sulphonamidesCA, COX-2, 5-LOXMulti-target anti-inflammatory agents. nih.gov
Benzyloxy pyridazinesCarbonic Anhydrase (hCA II)Derivative 5a showed potent inhibition with a KI of 5.3 nM. nih.gov
Pyridazinone derivativesPDE4Potential as anti-inflammatory agents for respiratory diseases. rsc.org
Benzylpiperidinopyridazine derivativesMAO-BSelective and reversible inhibitors. mdpi.com

Receptor Modulation by Pyridazinone Derivatives

In addition to enzyme inhibition, pyridazinone derivatives can exert their pharmacological effects by modulating the activity of various cell surface receptors, particularly G-protein coupled receptors (GPCRs).

Adenosine Receptor Antagonism

Adenosine receptors, particularly the A2A subtype, have gained attention as targets for cancer immunotherapy. nih.gov Pyridinone derivatives have been identified as having A2A receptor antagonistic activity. nih.gov Structure-activity relationship studies have led to the development of potent pyridinone derivatives that can enhance T-cell activation and exhibit in vivo antitumor activity. nih.gov The pyridazinone scaffold has also been explored for the development of adenosine receptor antagonists. google.comacs.org The development of selective A2B receptor antagonists using benzimidazole-pyrazine derivatives has also been pursued through computational methods. tandfonline.com

Serotonin Receptor Antagonism

Certain pyridazinone derivatives have been investigated for their interaction with serotonin receptors. researchgate.netmdpi.com For example, pyridazinone-arylpiperazine derivatives have been designed and synthesized to evaluate their affinity and selectivity for α1-adrenoceptors over serotonin (5-HT1) receptors. nih.gov This highlights the potential for developing pyridazinone-based compounds with specific receptor subtype selectivity.

Formyl Peptide Receptor (FPR) Ligands

The N-formyl peptide receptors (FPRs) are a family of GPCRs involved in inflammatory responses. mdpi.comsemanticscholar.org Pyridazinone and its related derivatives have been a focus in the discovery of FPR ligands that can modulate the inflammatory activities of leukocytes. mdpi.comsemanticscholar.orgnih.govnih.gov Both agonists and antagonists of FPR1 and FPR2 have been developed from pyridazinone-like scaffolds, with some demonstrating pro-resolving and anti-inflammatory potential. semanticscholar.orgrsc.orgresearchgate.net Interestingly, some pyridazinone-based FPR agonists also exhibit anti-inflammatory activity through FPR-independent pathways. mdpi.comsemanticscholar.org

Anti-inflammatory Properties of Pyridazinone Derivatives, with Emphasis on Benzyloxy Contributions

The pyridazinone core is a well-established scaffold for the development of anti-inflammatory agents, often with reduced ulcerogenic side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.netnih.gov The anti-inflammatory effects of pyridazinone derivatives are often mediated through the inhibition of key inflammatory enzymes like COX-2 and 5-LOX, as well as the modulation of pro-inflammatory cytokine production. nih.govnih.govsarpublication.comresearchgate.netscispace.comscholarsresearchlibrary.com

The structural versatility of the pyridazinone ring allows for extensive functionalization to optimize anti-inflammatory activity. nih.gov A notable strategy involves the introduction of a hydrophobic tail, such as a benzyloxy group, at the 3-hydroxyl position of the pyridazinone scaffold. nih.govresearchgate.netresearchgate.net This modification can enhance the compound's interaction with the target protein and improve its pharmacological profile. For example, 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide and its derivatives have been synthesized and evaluated for their inhibitory activities against carbonic anhydrase isoforms and COX-1/2. nih.gov The presence of the benzyloxy group contributes to the hydrophobic interactions within the enzyme's active site. nih.gov Furthermore, 3-O-substituted benzyl (B1604629) pyridazinone derivatives have demonstrated potent anti-inflammatory activity. sarpublication.com

The development of tricyclic pyridazinone derivatives has also yielded compounds with significant anti-inflammatory and analgesic properties. nih.gov The anti-inflammatory potential of pyridazinone derivatives is a testament to their broad applicability in medicinal chemistry. benthamdirect.comresearchgate.net

Anticancer and Antiproliferative Activities of Pyridazinone Compounds

While specific studies on the anticancer and antiproliferative activities of 5-(benzyloxy)pyridazin-3(2H)-one are not extensively documented in the reviewed literature, the pyridazinone scaffold is a well-established pharmacophore in the design of novel anticancer agents. nih.govresearchgate.net Numerous derivatives have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines, including leukemia, non-small cell lung cancer, colon, central nervous system, melanoma, ovarian, and breast cancer. nih.govresearchgate.net

The mechanisms of action for these anticancer activities are diverse and, in many cases, not yet fully elucidated. nih.gov Some of the proposed mechanisms for pyridazinone derivatives include:

Enzyme Inhibition: Certain pyridazinone-based compounds have been designed as inhibitors of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis. nih.govnih.gov For instance, a series of diarylurea derivatives based on the pyridazinone scaffold were developed as surrogates for sorafenib, a known VEGFR-2 inhibitor. nih.gov

Apoptosis Induction: Some pyridazinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One study on a novel pyridazinone derivative, Pyr-1, demonstrated that it induced apoptosis in acute promyelocytic leukemia cells, as confirmed by phosphatidylserine (B164497) externalization, mitochondrial depolarization, and caspase-3 activation. nih.gov

Cell Cycle Arrest: Disruption of the normal cell cycle is another mechanism by which pyridazinone compounds can exert their anticancer effects. nih.gov For example, some pyrrolo[3,4-d]pyridazinone derivatives have been found to block the cell cycle regulating CDK1/cyclin B kinase. nih.gov

Tubulin Polymerization Inhibition: Analogues of combretastatin (B1194345) A-4, a potent tubulin polymerization inhibitor, have been designed using a pyridazinone ring to replace the cis-double bond, aiming to improve stability. nih.gov

A derivative of the subject compound, 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide, has been investigated as an inhibitor of carbonic anhydrase (CA) isoforms, including the cancer-related hCA IX. mersin.edu.tr This suggests a potential, yet unexplored, avenue for the anticancer activity of compounds structurally related to this compound.

Table 1: Examples of Anticancer Activity in Pyridazinone Derivatives

Compound/Derivative ClassCancer Cell Line(s)Observed EffectReference(s)
Diarylurea pyridazinone derivativesMelanoma, NSCLC, Prostate, ColonSignificant growth inhibition nih.gov
Pyr-1Leukemia (CEM, HL-60), Breast (MDA-MB-231, MDA-MB-468), Lung (A-549)Potent cytotoxicity, apoptosis induction nih.gov
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide-Inhibition of cancer-related hCA IX mersin.edu.tr
N-Benzyl pyridazinone derivativesBT-549, KB, SK-MELModerate to significant inhibitory activity researchgate.net

Antimicrobial Spectrum of Pyridazinone Derivatives

There is a notable absence of specific studies detailing the antimicrobial spectrum of this compound in the available literature. However, the broader class of pyridazinone derivatives has been extensively investigated for its potential as antimicrobial agents, showing activity against a range of bacteria and fungi. researchgate.net

The antimicrobial activity of pyridazinone compounds is influenced by the nature and position of substituents on the pyridazinone ring. Various derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria, as well as several fungal species.

Antibacterial Activity: Pyridazinone derivatives have shown inhibitory effects against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net For example, a study on pyridazin-3-thiones, derived from pyridazin-3-ones, demonstrated antimicrobial activity against these strains. researchgate.net Another study highlighted that certain diarylurea derivatives of pyridazinone exhibited potent antibacterial activity against Staphylococcus aureus. nih.gov

Antifungal Activity: Several pyridazinone derivatives have also demonstrated significant antifungal activity against species like Candida albicans. nih.gov In one study, a specific diarylurea pyridazinone derivative showed notable antifungal activity against C. albicans. nih.gov

The mechanism of antimicrobial action for many pyridazinone derivatives is still under investigation, but their ability to serve as a versatile scaffold allows for the design of compounds that can target various microbial processes.

Table 2: Examples of Antimicrobial Activity in Pyridazinone Derivatives

Compound/Derivative ClassMicrobial Strain(s)Observed EffectReference(s)
Diarylurea pyridazinone derivativesStaphylococcus aureusPotent antibacterial activity nih.gov
Diarylurea pyridazinone derivativesCandida albicansSignificant antifungal activity nih.gov
Pyridazin-3-thione derivativesS. aureus, E. coli, B. subtilis, C. albicansAntimicrobial activity researchgate.net
6-Substituted-3(2H)-pyridazinone derivativesGram-negative bacteria and yeastsBetter activity than against Gram-positive bacteria

Other Pharmacological Activities Attributed to Pyridazinone Scaffolds

A derivative, 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide , has been identified as a multi-target anti-inflammatory agent, showing inhibitory effects on carbonic anhydrase, COX-2, and 5-LOX enzymes. mersin.edu.tr This highlights the potential for benzyloxy-substituted pyridazinones to possess anti-inflammatory and analgesic properties.

Furthermore, the pyridazinone ring is a core component of various compounds with diverse pharmacological profiles:

Analgesic and Anti-inflammatory: Many pyridazinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. researchgate.net

Antihypertensive: The pyridazinone structure is found in compounds investigated for their antihypertensive effects. researchgate.net

Anticonvulsant: Certain pyridazinone derivatives have shown potential as anticonvulsant agents. researchgate.netresearchgate.net

Antidiabetic: The pyridazinone scaffold has been explored for the development of antidiabetic agents. researchgate.netresearchgate.net

Anti-AIDS/Anti-HIV: Some pyridazinone derivatives have been reported to possess anti-HIV activity. researchgate.net

Antiulcer: The potential for antiulcer activity has also been attributed to the pyridazinone class of compounds. researchgate.net

The diverse biological activities of pyridazinone derivatives underscore the significance of this heterocyclic system in medicinal chemistry and drug discovery. Further investigation into the specific pharmacological profile of this compound is warranted to determine its therapeutic potential.

Computational and Theoretical Approaches in Pyridazinone Research

Molecular Docking Studies of Pyridazinone-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is instrumental in understanding the binding modes of pyridazinone derivatives and identifying key interactions that contribute to their biological activity. tandfonline.comtandfonline.com

Docking studies have been widely applied to various pyridazinone scaffolds targeting a range of proteins. For instance, in the study of bicyclic heteroaromatic pyridazinones as phosphodiesterase 3A (PDE3A) inhibitors, docking simulations revealed that these compounds orient themselves within the PDE3A active site to form hydrogen bonds with crucial catalytic amino acids. plos.org Similarly, when pyridazinone derivatives were investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, docking studies helped to identify favorable binding interactions within the active site of the enzyme. tandfonline.comnih.gov The majority of these compounds demonstrated favorable binding interactive connections with the active receptor domain. tandfonline.com

In the context of monoamine oxidase-B (MAO-B) inhibitors, docking studies of synthesized pyridazinone derivatives were found to be consistent with in vitro activity results, confirming their binding mode and selectivity. nih.gov Research on pyrrolo[3,4-d]pyridazinone derivatives showed that these compounds could interact with DNA, with docking studies suggesting that the mechanism of interaction is likely through the major or minor groove. nih.gov Furthermore, extensive molecular simulation studies have been performed to investigate the probable interactions of pyridazine (B1198779) scaffolds with vascular endothelial growth factor receptor 2 (VEGFR-2). tandfonline.com

The insights gained from these studies are critical for structure-based drug design, allowing for the rational modification of the pyridazinone scaffold to enhance binding affinity and selectivity for a given target.

Table 1: Examples of Molecular Docking Studies on Pyridazinone Derivatives

Target Protein Pyridazinone Scaffold Key Findings
Phosphodiesterase 3A (PDE3A) Bicyclic heteroaromatic pyridazinones Compounds adopted similar orientations, establishing hydrogen bonds with catalytic amino acids. plos.org
HIV-1 Reverse Transcriptase 6-aryl-pyridazinones Favorable binding interactions within the active receptor domain were observed. tandfonline.com
Monoamine Oxidase-B (hMAO-B) Piperazine-substituted pyridazinones Docking results were consistent with in vitro competitive and reversible inhibition. nih.gov
DNA Pyrrolo[3,4-d]pyridazinones Interaction via groove binding mechanisms was predicted, without significant DNA structure deformation. nih.gov
VEGFR-2 Novel pyridazine series Investigation of probable interactions to explain potent inhibitory activity. tandfonline.com
Aldose Reductase Various pyridazinone derivatives Prediction of binding free energy and conformation binding to guide inhibitor design. wu.ac.th

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridazinones

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of novel compounds and for optimizing lead structures.

For pyridazinone derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed. In a study on PDE3A inhibitors, field-based 3D-QSAR models were developed using both template-based and docking-based alignments. plos.org These models revealed that steric and hydrophobic fields were the primary descriptors of inhibitory activity, while hydrogen bond donor and acceptor fields had minor contributions. plos.org The statistical reliability of these models was confirmed through internal and external validation methods. plos.org

Similarly, 3D-QSAR studies involving CoMFA and CoMSIA were performed on a series of triazolinone and pyridazinone derivatives as potent inhibitors of HIV-1 wild-type reverse transcriptase. nih.gov The generated models showed good statistical reliability and indicated that steric and electrostatic fields (in CoMFA) and the addition of acceptor and hydrophobic fields (in CoMSIA) correlated significantly with biological activities. nih.gov These findings provide a framework for optimizing the lead compounds to design new potential inhibitors. nih.gov

In another example, 3D-QSAR models were constructed for pyrazolo[3,4-d]pyridazinone derivatives as covalent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). tandfonline.comresearchgate.net The high predictive ability of the CoMFA and CoMSIA models was used to strategically design a library of new potential inhibitors. tandfonline.comresearchgate.net

Table 2: Summary of QSAR Studies on Pyridazinone Derivatives

Target QSAR Method Key Findings Statistical Parameters
PDE3A 3D-QSAR (Field-based) Steric and hydrophobic fields are crucial for inhibitory activity. plos.org Adequate internal and external validation. plos.org
HIV-1 Reverse Transcriptase CoMFA, CoMSIA Steric, electrostatic, acceptor, and hydrophobic fields correlate with biological activity. nih.gov Good statistical reliability (r² nv, q² loo, r² pred values). nih.gov
FGFR1 CoMFA, CoMSIA Models showed high predictive ability for bioactivities of covalent inhibitors. tandfonline.comresearchgate.net High q² and r² values. tandfonline.comresearchgate.net
HCV NS5B Polymerase 3D-QSAR (Receptor-based) Steric, electrostatic, hydrophobic, H-bond acceptor/donor fields correlate with activity. researchgate.net Good statistical reliability (r²nv, q²loo, r²pred values). researchgate.net

In Silico ADME Prediction for Pyridazinone Derivatives

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a critical step in the early stages of drug development. These computational models assess the pharmacokinetic properties of drug candidates, helping to identify compounds with favorable profiles and flag potential liabilities such as toxicity.

For various series of pyridazinone derivatives, in silico ADME properties have been evaluated to predict their drug-likeness. In one study, the ADME profiles of pyridazinone derivatives were analyzed using the pre-ADME online tool, which predicted properties like Blood-Brain Barrier (BBB) penetration. researchgate.net Another study on newly synthesized pyridazinone derivatives as potential human monoamine oxidase-B inhibitors showed that the compounds have good predicted pharmacokinetic profiles. nih.gov

Similarly, for a series of 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-2,4,5-trihydropyridazin-3-one derivatives, ADMET-based toxicity predictions were carried out for hepatotoxicity, human Ether-a-go-go-Related Gene (hERG) blocking, and acute toxicity (LD50). connectjournals.com In another investigation, an in silico ADME assessment of synthesized pyridazine derivatives indicated favorable physicochemical properties, suggesting their suitability as drug candidates. tandfonline.com The analysis of pyridazinone derivatives intended as aldose reductase inhibitors, based on Lipinski's rule of five and ADMET profiles, showed that several compounds exhibited properties of safe drug candidates. wu.ac.th

These predictive studies are vital for prioritizing which pyridazinone derivatives should proceed to more resource-intensive experimental testing.

Table 3: In Silico ADME Predictions for Pyridazinone Derivatives

Pyridazinone Series Prediction Tool/Method Key Predicted Properties
Aldose Reductase Inhibitors pre-ADME, ProTox II Blood-Brain Barrier (BBB) penetration, oral toxicity (LD50), hepatotoxicity. researchgate.net
MAO-B Inhibitors In silico calculations Good overall pharmacokinetic profiles. nih.gov
Anti-proliferative Agents ADMET-based prediction Hepatotoxicity, hERG blocking, acute toxicity (LD50), Ames toxicity. connectjournals.com
NNRTIs In silico ADME assessment Favorable physicochemical properties for drug candidacy. tandfonline.com

Conformational Analysis and Molecular Dynamics Simulations of Pyridazinone Scaffolds

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of how pyridazinone scaffolds behave and interact with their biological targets over time. MD simulations are particularly useful for assessing the stability of ligand-protein complexes predicted by molecular docking and for understanding the conformational changes that may occur upon binding.

MD simulations have been employed to validate the findings of docking studies on pyridazinone derivatives. For example, a 50 ns MD simulation was used to confirm the stability of a pyridazinone-based ligand within the binding pocket of aspartate aminotransferase, showing a root-mean-square deviation (RMSD) of less than 2.0 Å, which indicates a stable binding pose. nih.gov In the study of pyrazolo-[3,4-d]pyridazinone derivatives as FGFR1 inhibitors, MD simulations followed by Molecular Mechanics Generalized Born Surface Area (MM/PBSA) calculations were used to estimate binding free energies, which were in good agreement with experimental data. tandfonline.com

Furthermore, MD simulations on pyridin-2-one inhibitors of mIDH1, a related heterocyclic scaffold, explored the stability of ligand-receptor complexes over 200 ns. mdpi.com The analysis showed that the binding of the protein and ligand was stable, with minimal fluctuations in the RMSD value. mdpi.com These simulations can also reveal key residues contributing to binding affinity through per-residue energy decomposition analysis, as shown for FGFR1 inhibitors where Arg627 and Glu531 were identified as significant contributors. tandfonline.comresearchgate.net

Table 4: Molecular Dynamics Simulation Studies on Pyridazinone and Related Scaffolds

Target Ligand Scaffold Simulation Duration Key Findings
Aspartate Aminotransferase Pyridazinone-based ligand 50 ns Confirmed stable binding pose with RMSD < 2.0 Å. nih.gov
FGFR1 Pyrazolo[3,4-d]pyridazinone Not specified Estimated binding free energies (MM/PBSA) agreed with experimental data; identified key residues for binding. tandfonline.comresearchgate.net
mIDH1 Pyridin-2-one 200 ns Ligand-receptor complexes were stable with small RMSD fluctuations. mdpi.com
VEGFR-2 Pyridazine derivatives Not specified Extensive molecular simulation performed to investigate interactions. tandfonline.com

Quantum Chemical Calculations and Spectroscopic Correlations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and spectroscopic properties of molecules like pyridazinones. These calculations provide fundamental insights that can be correlated with experimental data and biological activity.

DFT calculations using the B3LYP method with various basis sets (e.g., 6-31++G(d,p)) have been used to analyze the geometric and electronic characteristics of novel pyridazinone derivatives. mdpi.com These studies compute quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). mdpi.comniscpr.res.in The HOMO-LUMO gap is an indicator of chemical reactivity and stability, while the MEP map reveals electron-rich and electron-poor regions, identifying potential sites for electrophilic and nucleophilic attack. mdpi.com

These theoretical calculations are often correlated with experimental spectroscopic results. For example, the calculated vibrational frequencies of pyridazinone derivatives have been shown to be in good agreement with experimental FT-IR and Raman spectra. niscpr.res.inresearchgate.net In a study of levosimendan, a pyridazinone-dinitrile derivative, DFT/B3LYP calculations were used to analyze its molecular geometry, vibrational frequencies, and electronic absorption spectrum, with results matching well with experimental data. niscpr.res.in Such correlations validate the computational models and allow for a deeper interpretation of the spectroscopic and electronic properties that may influence the biological function of pyridazinone compounds. mdpi.com

Table 5: Application of Quantum Chemical Calculations in Pyridazinone Research

Compound Type Computational Method Calculated Properties Correlation/Application
Novel Pyridazinone Derivatives DFT B3LYP/6-31++g(d,p) HOMO, LUMO, ESP, Gap Energies Correlated with antibacterial activity. mdpi.com
Levosimendan DFT B3LYP/6-311++G(d,p) Molecular geometry, vibrational frequencies, HOMO-LUMO, MEP Good agreement with experimental FT-IR, Raman, and UV-Vis spectra. niscpr.res.in
Flufenpyr and Amipizone DFT (B3LYP, B3PW91, HSEH1PBE) Structural, conformational, spectroscopic, electronic properties Detailed property analysis. researchgate.net
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Derivatives Quantum Chemical Calculations Not specified Used alongside synthesis and biological activity assessment. mdpi.com

Future Perspectives in Research on 5 Benzyloxy Pyridazin 3 2h One

Exploration of Novel Synthetic Pathways for Benzyloxy Pyridazinones

The pyridazinone ring is a valuable pharmacophore, and the development of new synthetic routes to create derivatives is a significant area of research. benthamdirect.comresearchgate.net These efforts aim to produce a wide array of structurally diverse derivatives for biological testing. researchgate.netnih.gov Key to this is the substitution at various positions on the pyridazinone ring, including the nitrogen, oxygen, and carbon atoms at the C4, C5, and C6 positions. nih.gov

Future synthetic strategies are likely to focus on several key areas:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of pyridazinone derivatives. researchgate.net

Multicomponent Reactions: These reactions, which combine three or more reactants in a single step, offer an efficient and atom-economical approach to generating molecular diversity. jrespharm.com

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki and Buchwald-Hartwig couplings are valuable for the late-stage functionalization of the pyridazinone core, allowing for the introduction of a wide range of substituents. researchgate.net

Green Chemistry Approaches: The use of environmentally benign solvents, such as polyethylene (B3416737) glycol-400 (PEG-400), is being explored to create more sustainable synthetic protocols. researchgate.net

A summary of synthetic approaches is presented in the table below:

Synthetic ApproachDescriptionAdvantages
Conventional Synthesis Stepwise formation of the pyridazinone ring followed by functionalization.Well-established and reliable.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.Faster reaction times, often higher yields. researchgate.net
Multicomponent Reactions Combining three or more reactants in a single step.High efficiency and atom economy. jrespharm.com
Palladium-Catalyzed Cross-Coupling Introduction of substituents in the final steps of a synthesis.Allows for rapid generation of analogs for structure-activity relationship studies. researchgate.net
Green Chemistry Use of environmentally friendly reagents and solvents.Reduced environmental impact. researchgate.net

Identification of New Biological Targets and Therapeutic Applications for the 5-(benzyloxy)pyridazin-3(2H)-one Scaffold

The pyridazinone scaffold is known to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. benthamdirect.comeurekaselect.com These include anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system effects. benthamdirect.comeurekaselect.com The this compound core, in particular, has been a focus of research for its potential in various therapeutic areas.

Future research will likely focus on identifying new biological targets and expanding the therapeutic applications of this versatile scaffold. Some promising areas of investigation include:

Anti-inflammatory and Analgesic Agents: Pyridazinone derivatives are being investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation and pain. nih.govnih.govmdpi.com Some derivatives have shown potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like TNF-α, IL-6, and PGE-2. nih.gov

Anticancer Therapeutics: The pyridazinone scaffold has been incorporated into molecules with anticancer activity. researchgate.netmdpi.comunich.it Research is ongoing to develop derivatives that can induce apoptosis and inhibit the proliferation of various cancer cell lines. unich.itnih.gov

Cardiovascular Drugs: The pyridazinone core is a key feature of several drugs with cardiovascular effects, including those with antiplatelet, antihypertensive, and cardiotonic properties. researchgate.netresearchgate.net

Neurodegenerative Diseases: There is growing interest in the potential of pyridazinone derivatives for the treatment of Alzheimer's disease. mdpi.com Research is focused on developing multi-target-directed ligands that can inhibit acetylcholinesterase, modulate Aβ aggregation, and chelate metal ions. mdpi.com

A table of potential biological targets for the pyridazinone scaffold is provided below:

Therapeutic AreaPotential Biological Targets
Inflammation and Pain Cyclooxygenase (COX-1 and COX-2), Lipoxygenase (LOX), Mitogen-activated protein kinase 14 (MAPK14) nih.govnih.govmdpi.comiajpr.com
Cancer Caspase 3, Fibroblast growth factor receptor 1 (FGFR1), Poly(ADP-ribose) polymerase (PARP) mdpi.comnih.govtandfonline.commdpi.com
Cardiovascular Disease Phosphodiesterase 3A (PDE3A), Glycoprotein IIb/IIIa researchgate.netmdpi.complos.org
Neurodegenerative Disease Acetylcholinesterase (AChE), Monoamine oxidase B (MAO-B), 5-HT6 Receptor researchgate.netmdpi.comdntb.gov.ua
Infectious Disease Various bacterial and fungal enzymes jrespharm.commdpi.com

Design of Multi-Target Ligands Based on the this compound Core

The development of multi-target-directed ligands (MTDLs) is an emerging paradigm in drug discovery, aiming to create single molecules that can interact with multiple biological targets. acs.org This approach is particularly relevant for complex diseases like cancer and neurodegenerative disorders, where multiple pathological pathways are involved. mdpi.commdpi.com The this compound scaffold is an attractive core for the design of MTDLs due to its synthetic tractability and ability to be functionalized at multiple positions. researchgate.netmdpi.com

One strategy for designing MTDLs is to create hybrid molecules that combine the pyridazinone pharmacophore with other known active moieties. nih.govresearchgate.net For example, hybrid compounds incorporating pyrazole (B372694) and pyridazinone have shown significant anti-inflammatory activity. nih.gov Similarly, hybrids of pyridazinone and coumarin (B35378) have been investigated as potent inhibitors of platelet aggregation. researchgate.net

In the context of Alzheimer's disease, researchers have designed MTDLs based on the pyridazinone scaffold that simultaneously inhibit acetylcholinesterase and Aβ aggregation. mdpi.com Another approach involves combining the pyridazinone core with a moiety that targets a different aspect of the disease, such as neuroinflammation or oxidative stress. researchgate.net The design of these multi-target agents often involves linking the pyridazinone core to another pharmacophore through a flexible linker. mdpi.com

Advanced Computational Methodologies in Drug Design for Pyridazinone Optimization

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, accelerating the process and reducing costs. nih.gov A variety of computational methods are being applied to the design and optimization of pyridazinone-based compounds. tandfonline.comnih.gov These can be broadly categorized as structure-based and ligand-based approaches. nih.gov

Molecular Docking: This technique is used to predict the binding mode of a ligand within the active site of a target protein. mdpi.comtandfonline.comtandfonline.com It provides insights into the key interactions that govern binding affinity and can be used to guide the design of more potent inhibitors. tandfonline.complos.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.complos.org These models can be used to predict the activity of virtual compounds and to identify the key structural features that are important for activity. iajpr.com

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. iajpr.comtandfonline.comresearchgate.net Pharmacophore models can be used to screen virtual libraries for new hit compounds. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes and the stability of binding interactions over time. tandfonline.comtandfonline.comtandfonline.com

These computational tools are being used in a synergistic manner to design and optimize pyridazinone derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.netnih.gov For example, 3D-QSAR models, in combination with molecular docking, have been used to design novel inhibitors of FGFR1. tandfonline.comtandfonline.com

Q & A

Q. What are the key methodological steps for synthesizing 5-(benzyloxy)pyridazin-3(2H)-one derivatives?

Synthesis typically involves constructing the pyridazinone core followed by functionalization. For example:

  • Core formation : Cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce aryl groups .
  • Functionalization : Benzyloxy groups are introduced using nucleophilic substitution or Mitsunobu reactions. Microwave-assisted synthesis (110–120°C, 1–2 hours) improves yield and reduces side products .
  • Purification : Prep-HPLC (high-pH conditions) or column chromatography (e.g., hexane/ethyl acetate gradients) isolates derivatives in 13–82% yields .

Q. How are this compound derivatives characterized structurally?

  • X-ray crystallography : Resolves bond lengths/angles (e.g., C-Cl = 1.73 Å, C-O = 1.42 Å) and confirms regiochemistry .
  • NMR/IR spectroscopy :
  • ¹H NMR : Aromatic protons (δ 7.2–8.0 ppm), benzyloxy CH₂ (δ 4.5–5.0 ppm) .
  • IR : C=O stretches (~1680 cm⁻¹), C-O-C (~1250 cm⁻¹) .
    • Mass spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 334.1) .

Advanced Research Questions

Q. How do substituent effects on the pyridazinone ring influence biological activity?

  • Electron-withdrawing groups (Cl, CF₃) : Enhance electrophilicity, improving binding to enzymatic targets (e.g., PARP inhibitors) .
  • Benzyloxy groups : Increase lipophilicity, enhancing membrane permeability (logP ~2.5–3.0) .
  • SAR studies : Antiplatelet activity of 4c (IC₅₀ = 0.8 μM) is linked to 3-oxo-3-phenylprop-1-en-1-yl substituents at position 4 . Table 1 : Substituent Impact on Activity
PositionSubstituentBiological Effect (IC₅₀)Source
43-Oxo-3-phenylprop-1-enylAntiplatelet (0.8 μM)
5CF₃PARP inhibition (Ki = 12 nM)
6BenzyloxyImproved bioavailability

Q. What computational strategies predict binding modes of this compound derivatives?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., BRD7/9 bromodomains). Hydrophobic pockets favor benzyloxy groups .
  • MD simulations : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
  • QSAR models : Hammett constants (σ) correlate substituent electronics with IC₅₀ values (R² = 0.89) .

Q. How can contradictory data in synthesis yields be resolved?

  • Reaction optimization :
  • Catalyst screening : BrettPhos-Pd-G1 improves Suzuki coupling yields (73% vs. 13% with RuPhos) .
  • Solvent effects : 1,4-Dioxane outperforms THF in reducing byproducts (e.g., dehalogenation) .
    • Analytical validation : Use LC-MS to detect low-abundance intermediates (e.g., regioisomers in ) .

Experimental Design & Data Analysis

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

  • Co-crystallization : Add citrate or 1,2-ethanediol to stabilize H-bond networks .
  • Cryoprotection : Flash-cooling at 100 K with 25% glycerol reduces lattice disorder .
  • High-throughput screening : Use 96-well plates with PEG/ion combinations to identify optimal conditions .

Q. How are regiochemical ambiguities in pyridazinone derivatives addressed?

  • NOESY NMR : Differentiates 4- vs. 5-substituted isomers via spatial correlations (e.g., H4-H6 vs. H5-H3) .
  • Isotopic labeling : ¹³C-enriched carbonyl groups confirm substitution patterns via J-coupling .

Methodological Best Practices

  • Synthesis : Prioritize microwave-assisted methods for time-sensitive reactions .
  • Purification : Use C18 SPE cartridges for polar derivatives to avoid silica gel decomposition .
  • Data reporting : Include crystallographic validation reports (e.g., wR factor < 0.15) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.